
N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide, also known as PEPA, is a chemical compound that belongs to the family of N-substituted diamides. It is a white crystalline powder that is soluble in organic solvents and has been used in various scientific research applications.
作用機序
N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide binds to a specific site on the AMPA receptor, known as the allosteric modulatory site. This binding enhances the activity of the receptor, leading to increased calcium influx and improved synaptic plasticity. Additionally, this compound has been shown to have a positive effect on long-term potentiation, a process that is critical for learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased synaptic plasticity, improved cognitive function, and enhanced long-term potentiation. Additionally, this compound has been shown to have a neuroprotective effect, protecting against neuronal damage and death in various neurological disorders.
実験室実験の利点と制限
One of the major advantages of using N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide in lab experiments is its ability to selectively enhance the activity of AMPA receptors, without affecting other neurotransmitter systems. Additionally, this compound has a high degree of specificity and potency, making it an ideal tool for studying the role of AMPA receptors in various neurological disorders. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of exposure.
将来の方向性
There are a number of future directions for research involving N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide, including investigating its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on synaptic plasticity and long-term potentiation. Finally, more research is needed to determine the optimal dose and duration of exposure for this compound, in order to minimize potential toxicity and maximize its therapeutic potential.
合成法
The synthesis of N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide involves the reaction of N-phenylethylamine and N-(2-phenylethyl)ethylenediamine in the presence of a catalyst. The resulting product is then purified using various methods, including recrystallization and column chromatography.
科学的研究の応用
N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide has been widely used in scientific research as a modulator of AMPA receptors, which are responsible for mediating fast synaptic transmission in the central nervous system. It has been shown to enhance the activity of these receptors, leading to increased synaptic plasticity and improved cognitive function. Additionally, this compound has been used in studies investigating the role of AMPA receptors in various neurological disorders, including Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
N'-(1-phenylethyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14(16-10-6-3-7-11-16)20-18(22)17(21)19-13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKBLLKYWIFPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
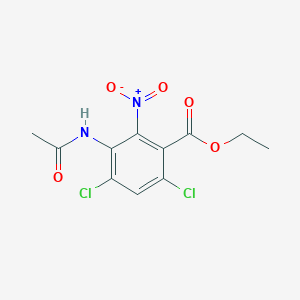
![N-(4-methylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5069110.png)

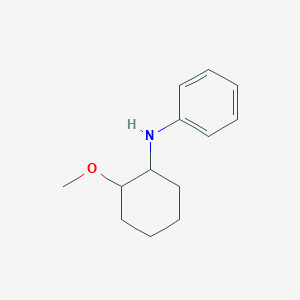
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5069123.png)

![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B5069138.png)
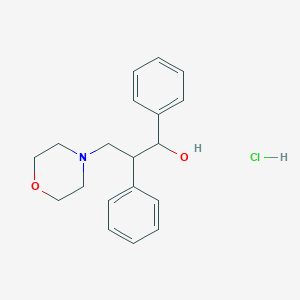
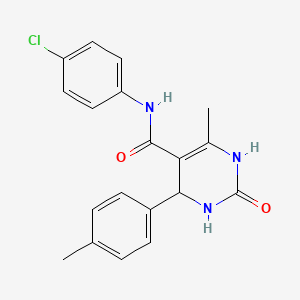
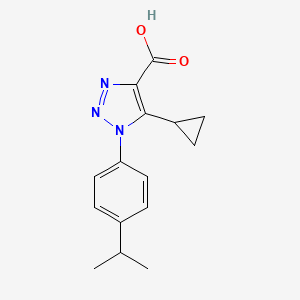

![N-[1-[(4-ethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5069175.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5069188.png)

